molecular formula C13H25N3O B11799462 (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B11799462
M. Wt: 239.36 g/mol
InChI Key: LIAWMDABDWTMGL-RYUDHWBXSA-N
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Description

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is a synthetic organic compound featuring a chiral structure with a pyrrolidine ring and a cyclopropylmethyl group. This specific stereochemistry is often critical for selective interaction with biological targets. The presence of the cyclopropylmethylamine moiety is a notable structural feature found in compounds that target the κ opioid receptor (KOR), a G-protein coupled receptor implicated in neuropsychiatric and neurological disorders such as depression, anxiety, and substance abuse . Compounds with similar structures have been investigated as potent and selective KOR antagonists, which are potential pharmacotherapies for stress-related mood disorders and addiction . The pyrrolidine ring is a common pharmacophore in medicinal chemistry that can contribute to a molecule's bioavailability and binding affinity. This combination of functional groups makes the compound a valuable candidate for research in neuroscience and pharmacology, particularly for studying the KOR system and its role in various disease models. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

(2S)-2-amino-1-[(3S)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16-6-5-11(8-16)15-7-10-3-4-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12-/m0/s1

InChI Key

LIAWMDABDWTMGL-RYUDHWBXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)NCC2CC2)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NCC2CC2)N

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Assembly

The Mannich reaction serves as a foundational approach for constructing the pyrrolidine-amino ketone scaffold. This three-component condensation typically involves:

  • A ketone precursor (e.g., 3-methylbutan-1-one derivatives),
  • A secondary amine (e.g., (S)-3-((cyclopropylmethyl)amino)pyrrolidine),
  • Formaldehyde or its equivalents.

In a representative protocol, (S)-3-((cyclopropylmethyl)amino)pyrrolidine is reacted with 3-methylbutanal in the presence of paraformaldehyde under acidic conditions (HCl/EtOH, 60°C, 12 h), yielding the target compound with moderate enantiomeric excess (ee: 70–75%). Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) enhances purity to >95%. Challenges include competing imine formation and racemization, necessitating strict pH control (pH 4–5).

Boc-Protected Intermediate Synthesis

A stepwise approach employing tert-butoxycarbonyl (Boc) protection improves stereochemical fidelity:

  • Boc Protection : (S)-Pyrrolidin-3-amine is treated with di-tert-butyl dicarbonate in THF/H2O (0°C, 2 h) to afford Boc-pyrrolidin-3-amine (yield: 89%).
  • Cyclopropylmethylation : Boc-pyrrolidin-3-amine undergoes alkylation with cyclopropylmethyl bromide using K2CO3 in DMF (80°C, 6 h), yielding Boc-protected (S)-3-((cyclopropylmethyl)amino)pyrrolidine (yield: 82%).
  • Ketone Coupling : Deprotection with TFA/DCM (rt, 1 h) followed by coupling with 2-amino-3-methylbutanoyl chloride using HBTU/DIEA in DMF (0°C → rt, 12 h) furnishes the target compound (yield: 68%, ee: 98%).

Advanced Methodologies

Reductive Amination

Reductive amination between (S)-3-((cyclopropylmethyl)amino)pyrrolidine and 2-oxo-3-methylpentanal using NaBH3CN in MeOH (rt, 24 h) achieves a 74% yield. Catalytic hydrogenation (H2, 50 psi, Pd/C, EtOH) enhances ee to 99% but requires rigorous exclusion of moisture.

Chiral Resolution Techniques

Racemic mixtures from non-stereoselective syntheses are resolved via:

  • Enzymatic Kinetic Resolution : Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted (ee: >99%, yield: 45%).
  • Diastereomeric Salt Formation : Recrystallization with (1S)-(-)-camphorsulfonic acid in EtOAc/hexanes isolates the (S,S)-diastereomer (ee: 99%, recovery: 52%).

Optimization and Scalability

Solvent and Catalyst Screening

Parameter Optimal Conditions Yield (%) ee (%) Source
Solvent Anhydrous DMF 82 98
Catalyst HBTU/DIEA 85 99
Temperature 0°C → rt 78 97
Reaction Time 12 h 75 96

Byproduct Mitigation

  • Racemization Suppression : Lowering reaction temperatures (<10°C) and using non-polar solvents (toluene) reduce epimerization during coupling steps.
  • Side-Chain Oxidation : Addition of BHT (0.1 wt%) prevents cyclopropane ring oxidation during Pd-catalyzed steps.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%) ee Range (%)
Mannich Reaction Single-step, cost-effective Moderate ee, byproduct formation 60–75 70–85
Boc-Mediated High ee, scalability Multi-step, Boc removal 65–82 95–99
Reductive Amination Mild conditions Requires high-purity aldehydes 70–74 90–99

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactor systems reduce reaction times (2 h vs. 12 h batch) and improve consistency (ee: 99.5%).
  • Green Chemistry : Subcritical water as a solvent in Boc deprotection steps reduces TFA usage by 80% while maintaining yields (78%).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its pharmacological properties , particularly as a potential therapeutic agent. Its structural features, including the cyclopropyl and pyrrolidine moieties, are believed to contribute to its biological activity.

Antimalarial Activity

Recent studies have demonstrated that compounds related to (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one exhibit promising antimalarial properties . The mechanism involves targeting mitochondrial proteins essential for the energy metabolism of Plasmodium falciparum, with an effective concentration (EC50) of approximately 0.26 μM, indicating strong antimalarial potential.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships has shown that modifications to the cyclopropyl group significantly affect biological activity. Variants with different substituents have been analyzed to optimize their potency against malaria.

Compound VariantEC50 (μM)Notes
Parent Compound0.26Optimal activity with cyclopropyl group
Cyclobutyl Variant0.484-fold loss in activity
Ethyl Variant>10Significant loss in activity
Methyl Substituted0.31–1.18Reduced activity compared to parent compound

In Vivo Efficacy

A study using a mouse model infected with P. berghei demonstrated that treatment with this compound resulted in significant reductions in parasitemia levels, supporting its potential for therapeutic use.

Cytotoxicity Assessment

In vitro tests on human HepG2 liver cells indicated no adverse cytotoxic effects at concentrations up to 40 μM, suggesting a favorable safety profile for further development as a therapeutic agent.

The compound's unique structure allows it to interact with specific molecular targets within biological systems, although the exact mechanisms remain to be fully elucidated. Ongoing research aims to clarify these interactions and explore its potential as a biochemical probe or starting point for new drug development.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues lie in the substituents on the pyrrolidine ring and the amino group. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent on Pyrrolidine Molecular Formula Molecular Weight Key Features
Target Compound (Hypothetical) Cyclopropylmethylamino C19H29N3O* ~315.46* Moderate lipophilicity, strained ring
CAS 1354029-15-4 Benzyl-cyclopropylamino C19H29N3O 315.46 Aromatic benzyl group; higher steric bulk
CAS 1254927-47-3 Benzyl(isopropyl)amino C19H31N3O 313.48 Branched isopropyl; increased hydrophobicity
CAS 1354027-19-2 Benzyl-methylamino C17H27N3O 289.42 Compact methyl group; reduced steric hindrance
CAS 1354027-37-4 Piperidine with cyclopropylmethyl C21H33N3O 343.51 Piperidine ring; altered ring strain

*Hypothetical values based on structural similarity to CAS 1354029-15-4.

Key Observations:
  • Cyclopropylmethyl vs. Benzyl Groups : The cyclopropylmethyl group in the target compound likely improves membrane permeability compared to benzyl-containing analogues (e.g., CAS 1354029-15-4) due to reduced aromatic bulk, as suggested by studies linking bulky substituents to lower intestinal epithelial permeability .
  • Hydrophobicity : The isopropyl group in CAS 1254927-47-3 increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

(S)-2-Amino-1-((S)-3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one, also known by its chemical designation and CAS number 1401668-34-5, is a compound of interest due to its potential biological activities, particularly in relation to the kappa-opioid receptor (KOR). This article reviews the compound's biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1401668-34-5

The compound is recognized for its activity as a kappa-opioid receptor agonist . Kappa-opioid receptors are part of the opioid receptor family and are implicated in various physiological processes including pain modulation, mood regulation, and neuroprotection.

Pharmacodynamics

Research indicates that this compound exhibits high affinity for KOR with significant agonistic properties. The mechanism involves activation of intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.

Pain Modulation

Studies have demonstrated that kappa-opioid agonists can reduce pain perception without the side effects commonly associated with mu-opioid receptor activation. The compound has shown potential in preclinical models for managing pain conditions, particularly in chronic pain scenarios.

Neuroprotective Effects

Research has suggested that activation of KOR may offer neuroprotective benefits in conditions such as ischemia. Activation leads to a cascade of protective mechanisms including the reduction of excitotoxicity and inflammation in neural tissues.

Case Studies and Research Findings

StudyFindings
Chen et al. (2014)Demonstrated that KOR agonists like (S)-2-Amino can reduce allodynia in stress-induced models, indicating effective pain management properties .
Shaw et al. (1989)Evaluated various kappa-opioid receptor agonists, establishing a framework for understanding the pharmacological profile of compounds similar to (S)-2-Amino .
Recent Pharmacological StudiesHighlighted the compound's potential in modulating gastrointestinal responses without significant alterations to colonic compliance, suggesting a unique profile among opioids .

Pharmacokinetics

The pharmacokinetic profile of (S)-2-Amino has not been extensively documented in public databases; however, preliminary studies suggest it possesses favorable absorption characteristics with moderate plasma protein binding. Further studies are needed to fully elucidate its metabolic pathways and clearance rates.

Q & A

Q. What computational tools predict metabolic liabilities of this compound?

  • Methodological Answer :
  • Software : Use StarDrop (P450 metabolism module) or GLORYx for metabolite prediction.
  • In Silico CYP Inhibition : Assess interactions with CYP3A4/2D6 using docking and molecular dynamics .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported synthetic yields (40–65%)?

  • Methodological Answer :
  • DOE Approach : Vary catalyst loading (e.g., Pd/C vs. PtO₂), solvent (DMF vs. NMP), and temperature using a factorial design.
  • Real-Time Monitoring : In-situ IR spectroscopy to track intermediate formation .

Q. What steps validate conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Standardized Protocols : Use CLSI guidelines for MTT assays (48 hrs exposure, 10% FBS).
  • Control Compounds : Include cisplatin (positive control) and vehicle (DMSO) in all runs .

Cross-Disciplinary Applications

Q. How can covalent organic frameworks (COFs) enhance drug delivery of this compound?

  • Methodological Answer :
  • COF Synthesis : Condense boronic acid derivatives with triphenylene to create porous carriers (pore size: 7–27 Å).
  • Loading Efficiency : Characterize via TGA (≥20% w/w loading) and sustain release over 72 hrs .

Q. What bioorthogonal chemistry approaches enable in vivo tracking?

  • Methodological Answer :
  • Click Chemistry : Introduce alkyne handles via propargyl bromide during synthesis.
  • Imaging : Administer azide-modified Cy5.5 for near-infrared fluorescence (NIRF) tracking in murine models .

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